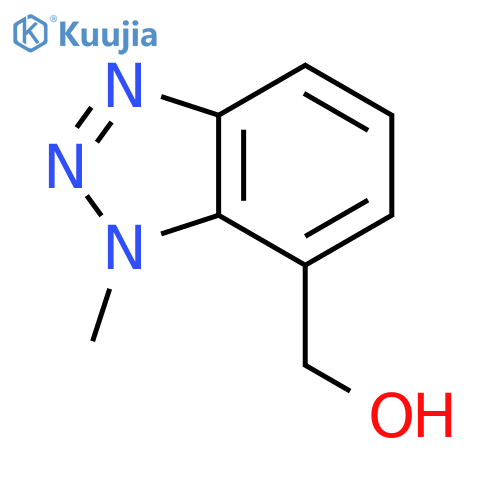

Cas no 120321-68-8 ((3-methylbenzotriazol-4-yl)methanol)

120321-68-8 structure

商品名:(3-methylbenzotriazol-4-yl)methanol

(3-methylbenzotriazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- SCHEMBL9523384

- 120321-68-8

- YRRTYYCUIRIBIG-UHFFFAOYSA-N

- 1-methyl-1H-benzotriazole-7-methanol

- (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol

- (3-methylbenzotriazol-4-yl)methanol

-

- インチ: InChI=1S/C8H9N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-4,12H,5H2,1H3

- InChIKey: YRRTYYCUIRIBIG-UHFFFAOYSA-N

- ほほえんだ: CN1C2=C(C=CC=C2N=N1)CO

計算された属性

- せいみつぶんしりょう: 163.074561919g/mol

- どういたいしつりょう: 163.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

(3-methylbenzotriazol-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019095225-1g |

(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol |

120321-68-8 | 97% | 1g |

$718.20 | 2023-09-04 |

(3-methylbenzotriazol-4-yl)methanol 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

120321-68-8 ((3-methylbenzotriazol-4-yl)methanol) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量